5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide Tetraacetate

描述

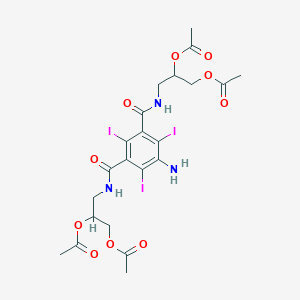

5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide Tetraacetate, also known as this compound, is a useful research compound. Its molecular formula is C22H26I3N3O10 and its molecular weight is 873.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide Tetraacetate (CAS Number: 76801-93-9) is a synthetic compound primarily used as an intermediate in the production of non-ionic X-ray contrast agents such as Iohexol and Ioversol. Its unique structure, characterized by the presence of iodine atoms, suggests significant biological activity, particularly in medical imaging applications.

The chemical formula for this compound is , with a molar mass of approximately 705.04 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Melting Point | 195°C (dec.) |

| Boiling Point | 684.9°C (predicted) |

| Density | 2.386 g/cm³ (predicted) |

| Solubility | Slightly in DMSO and Methanol |

| pKa | 11.58 (predicted) |

| Color | White to Off-White |

These properties indicate that the compound is stable under normal conditions but should be stored away from light to prevent degradation.

The biological activity of this compound is primarily linked to its use as a contrast agent in medical imaging. The iodine atoms enhance radiopacity, allowing for clearer imaging during procedures such as computed tomography (CT) scans.

Pharmacokinetics

The pharmacokinetics of this compound involve rapid distribution in the bloodstream post-administration, followed by renal excretion. Its hydrophilic nature aids in minimizing adverse reactions associated with iodinated contrast agents.

Case Studies and Research Findings

-

Contrast Enhancement in Imaging :

- A study demonstrated that the administration of iodinated contrast agents significantly improved the visibility of vascular structures during angiographic procedures. The study highlighted that compounds like this compound provide superior imaging quality compared to older contrast agents due to their lower osmolality and better safety profile .

- Toxicological Assessments :

- Application in Non-Ionic Contrast Agents :

科学研究应用

Medical Imaging Applications

X-ray Contrast Agents:

Compound B is primarily used as an intermediate in the synthesis of various non-ionic X-ray contrast agents such as iodixanol, iohexol, and ioversol. These agents are crucial for enhancing the visibility of internal structures during X-ray imaging procedures. The tri-iodinated structure of Compound B provides the necessary radiopacity required for effective imaging.

- Iodixanol: A commonly used contrast agent that is marketed under brand names like Visipaque™.

- Iohexol: Another widely used contrast agent known as Omnipaque™.

- Ioversol: Marketed under the name Optiray™, it serves similar purposes in imaging.

The synthesis process typically involves iodination reactions where iodine chloride is utilized to introduce iodine into the compound, enhancing its imaging properties .

Industrial Synthesis

Production Process:

The industrial production of Compound B involves several key steps:

- Synthesis from Isophthalamide: The starting material is 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, which undergoes iodination to form Compound B. This process includes adjusting the pH and using iodine chloride as an iodinating agent .

- Decolorization Techniques: To ensure a colorless product suitable for medical use, methods such as adding sodium dithionite are employed to remove any unwanted color from the reaction mixture .

Case Studies

Clinical Applications:

Several studies have highlighted the effectiveness of iodinated contrast agents derived from Compound B in various imaging modalities:

- CT Scans and Angiography: Research indicates that these contrast agents significantly improve image quality and diagnostic accuracy in computed tomography (CT) scans and angiographic procedures.

- Patient Safety and Efficacy: Clinical trials have shown that non-ionic contrast agents like iodixanol are associated with fewer adverse reactions compared to their ionic counterparts, making them preferable for patient safety .

属性

IUPAC Name |

[2-acetyloxy-3-[[3-amino-5-(2,3-diacetyloxypropylcarbamoyl)-2,4,6-triiodobenzoyl]amino]propyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26I3N3O10/c1-9(29)35-7-13(37-11(3)31)5-27-21(33)15-17(23)16(19(25)20(26)18(15)24)22(34)28-6-14(38-12(4)32)8-36-10(2)30/h13-14H,5-8,26H2,1-4H3,(H,27,33)(H,28,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUOZUDQONPJGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CNC(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)NCC(COC(=O)C)OC(=O)C)I)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26I3N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

873.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。